Heck Reaction: Regioselectivity vs. BINAP
In a standard palladium-catalyzed asymmetric Heck reaction between phenyl triflate and 2,3-dihydrofuran, (R)-C2-TunaPhos delivered a regioisomeric ratio (A:B) of 98:2 and an enantiomeric excess (ee) of 78.4% for the major isomer A [1]. Under identical conditions, the industry-standard ligand BINAP provided a comparable ee of 79.0% but with a less favorable regioselectivity (95:5) [1]. This demonstrates that C2-TunaPhos maintains high enantioselectivity while offering improved regiocontrol, which can simplify purification and increase isolated yield.
| Evidence Dimension | Enantioselectivity and Regioselectivity in Heck Reaction |
|---|---|
| Target Compound Data | ee 78.4% for isomer A; regioisomeric ratio A:B = 98:2 |
| Comparator Or Baseline | BINAP: ee 79.0% for isomer A; regioisomeric ratio A:B = 95:5 |
| Quantified Difference | Δee = -0.6% (statistically equivalent); Δregioselectivity = +3% in favor of A |
| Conditions | Pd-catalyzed Heck reaction of phenyl triflate and 2,3-dihydrofuran; standard conditions as per US Patent 6,521,769, Table 2 |
Why This Matters
For procurement, C2-TunaPhos offers a viable alternative to BINAP with non-inferior enantioselectivity and superior regiocontrol, directly impacting product purity and process efficiency.
- [1] Zhang, X. (2003). Chiral phosphines, transition metal complexes thereof and uses thereof in asymmetric reactions. U.S. Patent No. 6,521,769 (Table 2). Washington, DC: U.S. Patent and Trademark Office. View Source
